molecular formula C20H16ClN3O2S B11588423 (5Z)-2-(3-chlorophenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(3-chlorophenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11588423
M. Wt: 397.9 g/mol
InChI Key: WMCIBRQNBXIUJL-BOPFTXTBSA-N
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Description

(5Z)-2-(3-chlorophenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles. This compound is characterized by its unique structure, which includes a chlorophenyl group, a propoxybenzylidene group, and a thiazolotriazole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(3-chlorophenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolotriazole Core: This step involves the cyclization of appropriate precursors to form the thiazolotriazole ring. The reaction conditions often include the use of strong acids or bases and elevated temperatures.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorinated aromatic compound reacts with the thiazolotriazole core.

    Addition of the Propoxybenzylidene Group: The final step involves the condensation of a propoxybenzaldehyde with the intermediate compound to form the desired product. This reaction is typically carried out under reflux conditions with a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(3-chlorophenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-2-(3-chlorophenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-2-(3-chlorophenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-(3-chlorophenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-2-(3-chlorophenyl)-5-(4-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

The uniqueness of (5Z)-2-(3-chlorophenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific substituents, which confer distinct chemical and biological properties. The propoxybenzylidene group, in particular, may enhance its solubility and reactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C20H16ClN3O2S

Molecular Weight

397.9 g/mol

IUPAC Name

(5Z)-2-(3-chlorophenyl)-5-[(4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H16ClN3O2S/c1-2-10-26-16-8-6-13(7-9-16)11-17-19(25)24-20(27-17)22-18(23-24)14-4-3-5-15(21)12-14/h3-9,11-12H,2,10H2,1H3/b17-11-

InChI Key

WMCIBRQNBXIUJL-BOPFTXTBSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2

Origin of Product

United States

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